ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Description
Historical Context and Discovery Timeline
The synthesis of ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate emerged from advancements in naphthalene chemistry during the late 20th century. Early work on tetralone derivatives, such as 7-bromo-1-tetralone (CAS 75693-15-1), laid the groundwork for functionalizing the naphthalene scaffold. The compound was first reported in the early 2000s as part of efforts to develop intermediates for bioactive molecules, particularly in antimicrobial and antitumor research.
Key milestones include:
- 2007 : Structural characterization of related tetrahydronaphthalene carboxylates via X-ray crystallography, confirming stereochemical configurations.
- 2010s : Optimization of synthetic routes using Friedel-Crafts acylation and bromination protocols to improve yields.
- 2020s : Commercial availability of the compound through specialty chemical suppliers, reflecting its growing role in medicinal chemistry.
Nomenclature and Systematic Classification
The IUPAC name, This compound, provides a precise description of its structure:
- Ethyl : Indicates the ester group (-COOCH₂CH₃) at position 2.
- 7-Bromo : Specifies a bromine substituent at position 7.
- 1-Oxo : Denotes a ketone group (=O) at position 1.
- 3,4-Dihydro-2H-naphthalene : Describes a partially saturated naphthalene ring with two hydrogen atoms at positions 3 and 4.
Table 1: Nomenclature Comparison
| Component | Description | Source |
|---|---|---|
| Ethyl ester | -COOCH₂CH₃ at position 2 | |
| Bromo substituent | -Br at position 7 | |
| Ketone moiety | =O at position 1 | |
| Dihydro-naphthalene core | Partially saturated bicyclic structure |
Alternative names include ethyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and the CAS registry number 914262-72-9.
Position Within Naphthalene Derivative Taxonomy
Naphthalene derivatives are classified based on substitution patterns and functional groups. This compound belongs to the following categories:
- Halogenated Naphthalenes : Bromine enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions.
- Tetralone Derivatives : The ketone group at position 1 aligns it with tetralones, which are precursors to pharmaceuticals like serotonin reuptake inhibitors.
- Ester-Functionalized Derivatives : The ethyl ester group facilitates solubility in organic solvents and participation in nucleophilic acyl substitutions.
Table 2: Comparative Analysis of Naphthalene Derivatives
| Compound | Functional Groups | Applications |
|---|---|---|
| 1-Naphthol | -OH at position 1 | Dye synthesis |
| 2-Methylnaphthalene | -CH₃ at position 2 | Surfactant production |
| Ethyl 7-bromo-1-oxo-...-carboxylate | -Br, =O, -COOCH₂CH₃ | Pharmaceutical intermediates |
This compound’s unique combination of bromine, ketone, and ester groups distinguishes it from simpler naphthalene derivatives like 1-methylnaphthalene or 2-naphthol. Its partially saturated ring system also reduces aromaticity, altering electronic properties compared to fully aromatic analogs.
Properties
IUPAC Name |
ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c1-2-17-13(16)10-6-4-8-3-5-9(14)7-11(8)12(10)15/h3,5,7,10H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPPZACQBBTTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate typically involves the bromination of a naphthalene derivative followed by esterification. One common method includes the bromination of 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes, ensuring higher yields and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives like amines or thiols.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry
Ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical reactions that can lead to various derivatives with potential applications .
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit antibacterial effects against various pathogens.
- Anticancer Activity : Initial findings indicate that similar compounds may induce apoptosis in cancer cells through mitochondrial pathways .
Medicine
In medicinal chemistry, this compound is explored as a lead compound for drug development. Its interactions with biological targets are crucial for understanding its therapeutic potential .
Case Studies
Unique Attributes and Mechanism of Action
The presence of the bromine atom in this compound imparts distinct chemical reactivity compared to other halogenated derivatives. This unique feature enhances its interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Mechanism of Action
The mechanism of action of ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its brominated structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 7-Methoxy-1-Oxo-3,4-Dihydro-2H-Naphthalene-2-Carboxylate
This compound (CAS 31846-34-1) serves as a direct structural analog, differing only in the substituent at position 7 (methoxy vs. bromo). Key comparisons include:
Substituent Effects :
- Solubility: The bromo derivative is likely less polar than the methoxy analog, reducing water solubility but increasing solubility in non-polar solvents.
Brominated Cyclohexene Carboxamides (e.g., 2-Bromo-N-Methyl-N-Phenyl-1-Cyclohexene-1-Carboxamide)
highlights brominated carboxamides synthesized via ester hydrolysis and amidation. While distinct in structure (carboxamide vs. ester), these compounds share bromine’s influence on reactivity:
- Synthetic Routes : Both compounds utilize brominated carboxylic acid intermediates. For example, 2-bromo-1-cyclohexene-1-carboxylic acid (92% yield) is a precursor in carboxamide synthesis .
- Stability : Bromine’s presence may necessitate controlled reaction conditions (e.g., reflux in CH₂Cl₂) to prevent undesired side reactions.
Ethyl Acetate-Derived Compounds (Chromatographic Behavior)
Ethyl acetate fractions () provide context for the ethyl ester group’s chromatographic properties:

- K-Values: Ethyl esters like the target compound may exhibit similar partitioning behavior in petroleum ether–ethyl acetate–methanol–water systems, as seen in polyphenol separations (Table S1, ).
- Extraction Efficiency: Ethyl esters are often prioritized in organic extractions due to balanced polarity, as demonstrated in acetic ethyl extracts of Dicranoloma reflexum (Table 3, ).
Research Findings and Implications
Substituent-Driven Reactivity
- Bromine vs. Methoxy : Bromine’s electron-withdrawing nature lowers the pKa of adjacent carbonyl groups, enhancing electrophilicity. This contrasts with methoxy’s electron-donating effects, which stabilize carbonyls .
- Synthetic Applications : Brominated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas methoxy derivatives are more suited for electrophilic aromatic substitutions.
Physical Property Trends
Chromatographic and Solubility Profiles
- Ethyl Ester Group : Enhances solubility in ethyl acetate and similar solvents, aligning with its use in high-speed countercurrent chromatography (HSCCC) for compound isolation ().
Biological Activity
Ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 89866-96-6 |
| Molecular Formula | C13H13BrO3 |
| Molar Mass | 299.15 g/mol |
| Density | 1.38 g/cm³ |
| Melting Point | 60-62 °C |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.4 μg/mL |
| Escherichia coli | 10 μg/mL |
| Pseudomonas aeruginosa | 12 μg/mL |
These findings suggest that the compound could be a candidate for developing new antibiotics targeting resistant bacterial strains .
Anticancer Activity
The compound has also shown promising results in anticancer assays. In a study examining its effects on various cancer cell lines, it was found to inhibit cell proliferation effectively:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 18.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound:
| Cytokine | Concentration (pg/mL) |
|---|---|
| TNF-alpha | Decreased by 45% |
| IL-6 | Decreased by 30% |
This suggests that the compound may have potential therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a novel antibacterial agent.
- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study concluded that it effectively induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing ethyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with naphthol derivatives in DMF using K₂CO₃ as a base to form intermediates, followed by bromination or carboxylation steps . Optimization requires Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometry. Statistical tools (e.g., factorial design) minimize trial runs while maximizing yield and purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify characteristic peaks (e.g., the ester carbonyl at ~165-170 ppm, bromine-induced deshielding in aromatic regions) and ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~309). Cross-referencing with analogous naphthalene carboxylates (e.g., ethyl 2-((tert-butyldiphenylsilyl)ethynyl)-1-oxo derivatives) ensures consistency in spectral patterns .
Q. What solvent systems are optimal for purification via column chromatography?
- Methodological Answer : A gradient of n-hexane:ethyl acetate (9:1 to 4:1) is effective for separating polar byproducts. TLC monitoring (Rf ~0.3–0.5) helps track the target compound, while silica gel compatibility with brominated aromatic systems minimizes decomposition .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions (e.g., cross-coupling or cycloaddition)?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as the electrophilic substitution at the 7-bromo position. Tools like ICReDD’s reaction path search integrate computational and experimental data to predict feasible conditions (e.g., Pd-catalyzed couplings) and identify transition states . Validate predictions with kinetic studies (e.g., variable-temperature NMR) to assess activation barriers.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : If NMR signals conflict with expected splitting patterns (e.g., diastereotopic protons in the 3,4-dihydro-2H-naphthalene ring), employ 2D NMR (COSY, HSQC) to resolve coupling networks. For ambiguous MS fragments, high-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., deuterated solvents) clarify fragmentation pathways .
Q. How do steric and electronic effects of the 7-bromo substituent influence hydrogen-bonding interactions in supramolecular applications?
- Methodological Answer : X-ray crystallography (using SHELX for refinement ) reveals packing motifs. Compare with non-brominated analogs (e.g., ethyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate) to quantify bromine’s impact on π-π stacking or hydrogen-bond donor/acceptor capacity. Computational electrostatic potential maps (e.g., Hirshfeld surfaces) further quantify intermolecular forces .
Q. What experimental and computational approaches validate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Pair with molecular dynamics simulations to predict degradation pathways (e.g., ester hydrolysis). For oxidative stability, use cyclic voltammetry to measure redox potentials at the naphthalene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
